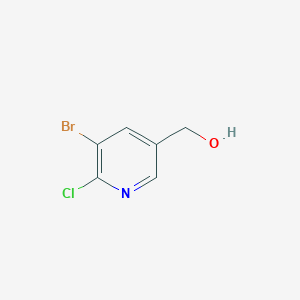

(5-Bromo-6-chloro-3-pyridyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-6-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDIYYDBPYBDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Chloro 3 Pyridyl Methanol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of (5-Bromo-6-chloro-3-pyridyl)methanol reveals several potential synthetic pathways. The primary disconnection involves the hydroxymethyl group, which can be derived from the reduction of a carboxylic acid, an ester, or an aldehyde. This leads to the key precursor, 5-bromo-6-chloronicotinic acid or its corresponding ester. Further disconnection of the carbon-halogen bonds on the pyridine (B92270) ring points towards precursors that can be selectively halogenated.

A plausible retrosynthetic route is outlined below:

Figure 1: Retrosynthetic analysis of this compound.

This analysis identifies 5-bromo-6-chloronicotinic acid as a crucial intermediate. This intermediate can be synthesized from 5-bromo-6-hydroxynicotinic acid , which in turn can be prepared from nicotinic acid derivatives.

The introduction of halogen atoms onto a pyridine ring is a fundamental transformation in the synthesis of halogenated pyridines. The electronic nature of the pyridine ring, being electron-deficient, makes it less susceptible to electrophilic aromatic substitution compared to benzene. Therefore, harsh reaction conditions or the activation of the pyridine ring are often necessary.

Several strategies can be employed for the regioselective halogenation of pyridines:

Electrophilic Halogenation: Direct halogenation of pyridine with halogens (e.g., Br₂, Cl₂) typically requires high temperatures and the presence of a Lewis acid catalyst. The substitution generally occurs at the 3-position, but mixtures of products can be formed.

Halogenation of Pyridine N-oxides: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation of the N-oxide yields the halogenated pyridine.

Halogenation via Zincke Imine Intermediates: A modern approach involves the ring-opening of pyridinium (B92312) salts to form Zincke imines. These acyclic intermediates undergo highly regioselective halogenation at the position corresponding to the 3-position of the original pyridine, under mild conditions. chemrxiv.orgnih.govresearchgate.netnsf.govnih.gov

Metalation-Halogenation: Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)), allows for the regioselective introduction of halogens.

The hydroxymethyl group in this compound is typically introduced by the reduction of a carbonyl group at the 3-position of the pyridine ring. The choice of precursor and reducing agent is critical for a successful transformation.

Common approaches include:

Reduction of Carboxylic Acids: Nicotinic acid derivatives can be reduced to the corresponding pyridylmethanols. This transformation often requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Reduction of Esters: The reduction of nicotinic acid esters is a widely used method. These reductions are typically achieved with reagents such as LiAlH₄ or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid.

Reduction of Aldehydes: If the corresponding pyridine-3-carbaldehyde is available, it can be readily reduced to the alcohol using mild reducing agents like NaBH₄.

Direct Synthesis Routes and Reaction Optimization

A direct and efficient synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A key strategy involves the initial synthesis of a stable, appropriately substituted pyridine core, followed by functional group interconversions to install the hydroxymethyl moiety.

A common synthetic route commences with 5-bromo-6-hydroxynicotinic acid. The hydroxyl group at the 6-position can be converted to a chloro group, and the carboxylic acid at the 3-position can be reduced to a hydroxymethyl group.

The conversion of the 6-hydroxypyridine to a 6-chloropyridine is a crucial step. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comsigmaaldrich.com For instance, the reaction of 5-bromo-6-hydroxynicotinic acid with phosphorus oxychloride in the presence of a catalyst like tetramethylammonium (B1211777) chloride can yield 5-bromo-6-chloronicotinic acid in high yield. chemicalbook.com

The regioselective introduction of bromine and chlorine atoms is central to the synthesis. Starting from nicotinic acid, bromination can be achieved at the 5-position. For example, nicotinic acid can be treated with bromine in the presence of a Lewis acid.

The chlorination of the 6-position is facilitated by the presence of a hydroxyl group at that position, which can be readily substituted by chlorine.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 5-Bromo-6-hydroxynicotinic acid | POCl₃, (CH₃)₄NCl | 5-Bromo-6-chloronicotinic acid | 97 | chemicalbook.com |

Table 1: Chlorination of 5-Bromo-6-hydroxynicotinic acid.

The final step in the synthesis is the formation of the hydroxymethyl group. This is accomplished by the reduction of the carboxylic acid or its ester derivative at the 3-position of the pyridine ring.

A two-step procedure is often preferred, involving the esterification of 5-bromo-6-chloronicotinic acid followed by reduction of the resulting ester. The esterification can be carried out using an alcohol (e.g., methanol) in the presence of an acid catalyst or by reacting the acid with an alkyl halide in the presence of a base. chemicalbook.com For example, methyl 5-bromo-6-chloronicotinate can be synthesized from 5-bromo-6-chloronicotinic acid. chemicalbook.comnih.gov

The subsequent reduction of the ester to this compound can be achieved using a suitable reducing agent. Lithium aluminum hydride is a powerful reducing agent capable of this transformation. Alternatively, sodium borohydride in combination with a Lewis acid can also be employed.

| Intermediate | Reagent(s) | Product | Typical Yield (%) |

| Methyl 5-bromo-6-chloronicotinate | LiAlH₄ in THF | This compound | High |

| 5-Bromo-6-chloronicotinic acid | BH₃·THF | This compound | Moderate to High |

Table 2: Reduction to form the Hydroxymethyl Moiety.

Optimization of the reaction conditions, such as temperature, solvent, and stoichiometry of the reagents, is crucial to maximize the yield and purity of the final product.

Asymmetric Synthesis Approaches for Chiral Pyridylmethanol Analogs

The creation of chiral pyridylmethanols is crucial, as the stereochemistry of active pharmaceutical ingredients often dictates their efficacy and safety. Asymmetric synthesis provides a direct route to enantiomerically pure alcohols, typically by the enantioselective reduction of a corresponding prochiral pyridyl ketone.

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols from ketones. nih.gov This technique employs a chiral transition-metal catalyst to facilitate the enantioselective addition of hydrogen across the carbonyl double bond. nih.gov Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexed with chiral ligands have demonstrated exceptional performance in the hydrogenation of various ketones, including heteroaromatic ones. nih.govnih.gov

For the synthesis of chiral analogs of this compound, a precursor such as (5-bromo-6-chloro-3-pyridyl)ethanone would be subjected to hydrogenation. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity (ee) and conversion. For instance, Rhodium complexes with chiral ligands like Binapine have been successfully used for the asymmetric hydrogenation of 2-pyridyl ketones, achieving up to 99% ee under mild conditions. nih.gov Similarly, Ru- and Ir-based catalysts are well-established for their high efficiency in reducing a broad range of ketones. nih.govmdpi.com

The mechanism typically involves the formation of a metal-hydride species which coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of the hydride transfer to the carbonyl carbon, leading to the preferential formation of one enantiomer. nih.gov

Table 1: Examples of Asymmetric Hydrogenation of Pyridyl Ketones

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Up to 99% | nih.gov |

| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenones | 96% | nih.gov |

| Iridium-P,N,O Ligand Complexes | Alkyl-Aryl Ketones | Up to 98% | mdpi.com |

| Ru-diamine/diphosphine complexes | Aromatic Ketones | >99% | nih.gov |

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govresearchgate.net The use of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), either as isolated proteins or within whole-cell systems, allows for the reduction of ketones with exceptionally high enantioselectivity under mild reaction conditions (e.g., ambient temperature and pressure in aqueous media). researchgate.net

In this approach, a prochiral ketone precursor is reduced to the corresponding chiral pyridylmethanol analog. ADHs are NAD(P)H-dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net For the reductive pathway, a cofactor regeneration system is essential for economic viability. This is often achieved by using a sacrificial alcohol like isopropanol (B130326) (substrate-coupled regeneration) or an enzymatic system such as glucose dehydrogenase or formate (B1220265) dehydrogenase (enzyme-coupled regeneration). nih.gov

The high degree of chemo-, regio-, and stereoselectivity offered by enzymes minimizes the formation of byproducts. nih.gov Modern techniques like directed evolution and protein engineering can be used to tailor enzymes with improved activity, stability, and specificity for non-natural substrates, such as highly substituted pyridyl ketones. researchgate.net This strategy represents a sustainable pathway to enantiopure alcohols, aligning with the principles of green chemistry. nih.gov

Table 2: Biocatalytic Reduction of Ketones for Chiral Alcohol Synthesis

| Biocatalyst Type | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Asymmetric ketone reduction | High enantioselectivity, mild conditions, aqueous media | researchgate.net |

| Ketoreductases (KREDs) | Asymmetric ketone reduction | Broad substrate scope, excellent stereocontrol | nih.gov |

| Whole-cell systems (e.g., yeast, bacteria) | Asymmetric ketone reduction | In-built cofactor regeneration, cost-effective | nih.govresearchgate.net |

| Transketolase/Transaminase Cascade | Keto-group to chiral amino group | Multi-step synthesis in one pot | nih.gov |

Metal-Catalyzed Synthetic Procedures

Transition metal-catalyzed reactions are indispensable tools for constructing and functionalizing heterocyclic rings like pyridine. These methods offer efficient ways to form carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are highly effective for the functionalization of halogenated pyridines. core.ac.ukmdpi.com Given that this compound contains two different halogen atoms, these methods allow for selective C-C bond formation. The bromine atom at the 5-position is generally more reactive than the chlorine atom at the 6-position in palladium-catalyzed couplings, enabling sequential and site-selective functionalization.

For example, a Suzuki coupling could be used to introduce an aryl or alkyl group at the 5-position of a suitable pyridine precursor by reacting it with a boronic acid in the presence of a palladium catalyst and a base. core.ac.uk Similarly, a Sonogashira coupling could install an alkyne group. soton.ac.uk

More advanced strategies involve the direct C-H functionalization of the pyridine ring. beilstein-journals.orgresearchgate.net These methods avoid the need for pre-halogenated substrates, offering a more atom-economical route. A directing group is often used to guide the metal catalyst to a specific C-H bond for activation and subsequent coupling with a reaction partner. researchgate.net

Table 3: Examples of Cross-Coupling Reactions on Halogenated Pyridines

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 5-Bromo-2-methylpyridin-3-amine | 5-Aryl-2-methylpyridin-3-amine | core.ac.uk |

| Suzuki-Miyaura | Pd(OAc)₂, ligand-free | 2,3,5-Trichloropyridine | 3,5-Dichloro-2-arylpyridine | researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Bromo-3-fluoro-2-cyanopyridine | 6-Alkynyl-3-fluoro-2-cyanopyridine | soton.ac.uk |

The Grignard reaction is a classic and robust method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edu For the synthesis of pyridylmethanols, a pyridyl Grignard reagent can be prepared from a corresponding bromopyridine. This involves a metal-halogen exchange, where the bromopyridine reacts with magnesium metal to form a pyridylmagnesium bromide species. researchgate.netresearchgate.net

In the context of synthesizing this compound, a potential starting material could be a tri-substituted pyridine like 3,5-dibromo-6-chloropyridine. Selective metal-halogen exchange at the 3-position would generate the corresponding Grignard reagent. This organometallic intermediate can then react with an appropriate electrophile, such as formaldehyde (B43269) or N,N-dimethylformamide (DMF), to introduce the hydroxymethyl or formyl group, respectively. semanticscholar.orggoogle.com A subsequent reduction of the formyl group would yield the desired primary alcohol. Care must be taken due to the high reactivity and basicity of Grignard reagents, which requires anhydrous reaction conditions. mnstate.edu Modern variations, such as using Turbo Grignard reagents (isopropylmagnesium chloride lithium chloride complex), can offer milder reaction conditions and improved functional group tolerance. semanticscholar.org

Table 4: Applications of Grignard Reagents in Pyridine Synthesis

| Pyridine Precursor | Reagents | Electrophile | Intermediate/Product | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine | i-PrMgCl·LiCl | DMF, then NaBH₄ | 2-Bromo-6-hydroxymethylpyridine | semanticscholar.org |

| 2,5-Dibromopyridine | i-PrMgCl | DMF | 2-Bromo-5-pyridinecarboxaldehyde | google.com |

| 2-Bromopyridine | Mg, Ethyl bromide | Acetophenone | Phenyl(2-pyridyl)methanol | researchgate.net |

| 3-Bromopyridine | Mg | Various aldehydes/ketones | (3-Pyridyl)carbinols | researchgate.net |

Green Chemistry Approaches in Pyridylmethanol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com These principles can be applied to the synthesis of this compound and its analogs to create more sustainable and environmentally benign manufacturing processes.

Key green approaches applicable to pyridylmethanol synthesis include:

Biocatalysis: As detailed in section 2.3.2, using enzymes for asymmetric reduction operates in water under mild conditions, avoiding harsh reagents and organic solvents. nih.govresearchgate.net

Use of Greener Solvents: Traditional cross-coupling and Grignard reactions often use volatile and potentially toxic organic solvents like THF or toluene. Research into performing these reactions in more environmentally friendly solvents, such as water, ionic liquids, or propylene (B89431) carbonate, is an active area. researchgate.net

Catalysis: The use of catalytic reagents (e.g., transition metals, enzymes) is inherently greener than using stoichiometric reagents, as it minimizes waste. researchgate.net Recoverable and reusable catalysts further enhance the sustainability of the process.

Energy Efficiency: Methodologies that can be performed at ambient temperature and pressure, such as many biocatalytic reactions, reduce the energy consumption of the synthesis. nih.gov Microwave-assisted synthesis can also be a tool to reduce reaction times and energy input compared to conventional heating.

By integrating these approaches, the synthesis of complex molecules like this compound can be made more efficient, safer, and more sustainable.

Chemical Reactivity and Transformation Pathways of 5 Bromo 6 Chloro 3 Pyridyl Methanol

Reactions Involving Halogen Substituents on the Pyridine (B92270) Ring

The bromine and chlorine atoms attached to the pyridine ring are key sites for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The regioselectivity of these transformations is a critical aspect, governed by the inherent electronic properties of the di-halogenated pyridine system.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of (5-Bromo-6-chloro-3-pyridyl)methanol is a viable pathway for introducing a variety of functional groups. The reactivity of the halogen substituents is significantly influenced by their position relative to the ring's nitrogen atom. The pyridine nitrogen acts as a strong electron-withdrawing group, which activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

In the case of this compound, the chlorine atom is at the C6 position (ortho to the nitrogen), while the bromine atom is at the C5 position (meta to the nitrogen). Consequently, the C6 position is electronically activated towards nucleophilic attack, whereas the C5 position is not. This electronic disparity leads to high regioselectivity, with nucleophiles preferentially displacing the chloride at the C6 position. The bromide at C5 generally remains intact under typical SNAr conditions.

Common nucleophiles employed in these reactions include alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers, respectively. The reaction typically requires a strong nucleophile and may be facilitated by heat.

| Position | Halogen | Electronic Activation (relative to N) | Reactivity towards Nucleophiles | Typical Products |

|---|---|---|---|---|

| C6 | Chloro | Ortho (Activated) | High | 6-Alkoxy, 6-Amino, 6-Thioether derivatives |

| C5 | Bromo | Meta (Not Activated) | Low | Substitution not typically observed |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they offer a complementary reactivity pattern to SNAr reactions for modifying the pyridine ring of this compound. The success and selectivity of these reactions depend on the relative ability of the carbon-halogen bonds to undergo oxidative addition to the palladium(0) catalyst.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl. rsc.org This reactivity trend allows for the highly selective functionalization of the C-Br bond at the C5 position while leaving the C-Cl bond at the C6 position untouched. rsc.org This chemoselectivity is a cornerstone for the stepwise elaboration of this dihalopyridine scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide at C5 with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This method is widely used to form new aryl-aryl or aryl-vinyl bonds. mdpi.com

Stille Coupling: The Stille reaction couples the C5-bromide with an organotin compound (organostannane). wikipedia.org It is known for its tolerance of a wide variety of functional groups. libretexts.orgorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. rsc.org

| Reaction | Reactive Site | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C5 (C-Br) | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄, Cs₂CO₃ | 5-Aryl-6-chloro-3-pyridyl)methanol |

| Stille | C5 (C-Br) | Ar-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (Not always required) | 5-Aryl-6-chloro-3-pyridyl)methanol |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. However, the pyridine ring is significantly less reactive towards electrophiles than benzene. This reduced reactivity is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring, deactivating it towards electrophilic attack. wikipedia.org

The pyridine ring in this compound is particularly deactivated due to the presence of three electron-withdrawing entities:

The Ring Nitrogen: Inductively withdraws electron density.

Chloro and Bromo Substituents: These halogens are also deactivating due to their inductive electron-withdrawing effects, which outweigh their weak resonance donation.

The Methanol (B129727) Group: The -CH₂OH group is weakly deactivating.

Electrophilic attack on a pyridine ring, when it does occur, preferentially happens at the 3- and 5-positions. This is because the cationic intermediate (the sigma complex) formed by attack at these positions is more stable than the intermediate formed from attack at the 2-, 4-, or 6-positions, which would place a positive charge adjacent to the already electron-deficient nitrogen atom. quimicaorganica.orgquora.com

In this compound, positions 3, 5, and 6 are already occupied. The only available positions for substitution are C2 and C4. Both of these positions are highly disfavored for electrophilic attack due to the electronic deactivation by the nitrogen atom. Therefore, direct electrophilic aromatic substitution on the this compound nucleus is extremely difficult and would require exceptionally harsh reaction conditions, with a low probability of yielding a clean, specific product.

Cyclization and Annulation Reactions Involving the Compound

This compound, particularly after conversion of its hydroxyl group into a more reactive functional group, is an excellent precursor for constructing fused heterocyclic systems through cyclization and annulation reactions. The general strategy involves transforming the -CH₂OH group into a -CH₂X moiety (where X is a halide or other leaving group) to create an electrophilic center. This electrophile can then react with a nucleophile, either intramolecularly or intermolecularly, to form a new ring.

For example, the resulting 3-(halomethyl)-5-bromo-6-chloropyridine can be used in reactions to build fused ring systems such as pyrrolopyridines or furopyridines. If a nucleophilic group is introduced at the C2 or C4 position of the pyridine ring (via a separate synthetic step, likely nucleophilic aromatic substitution), an intramolecular cyclization can be initiated. The halomethyl group can react with an adjacent amine, thiol, or hydroxyl group to form a five- or six-membered ring fused to the original pyridine core.

Such intramolecular cyclization strategies are powerful tools in heterocyclic chemistry for creating complex polycyclic molecules from functionalized pyridine derivatives. The precise nature of the cyclization product would depend on the position and identity of the nucleophilic group that reacts with the activated methanol moiety.

Synthesis and structure–activity relationship of novel 2-aminopyridine derivatives as potent inhibitors of T-type calcium channels - RSC Publishing (2020-03-12) A novel series of 2-aminopyridine derivatives was synthesized and evaluated for their T-type calcium channel inhibitory activities. Among them, compound 16d, N-((S)-1-(5-bromopyridin-2-yl)ethyl)-6-((S)-1-hydroxypropan-2-ylamino)-5-methylnicotinamide, displayed the most potent inhibitory activity against Cav3.1 and Cav3.2 channels with IC50 values of 0.23 and 0.28 μM, respectively. It also showed excellent selectivity over L-type (Cav1.2) and N-type (Cav2.2) calcium channels and hERG channels. The structure–activity relationship study revealed that the chirality of the C5 substituent and the hydrophilicity of the C6 substituent on the nicotinamide core are important for the potent activity. In addition, compound 16d exhibited good pharmacokinetic properties and showed significant analgesic effects in a rat model of neuropathic pain. ... (2020-03-12) The structure–activity relationship study revealed that the chirality of the C5 substituent and the hydrophilicity of the C6 substituent on the nicotinamide core are important for the potent activity. In addition, compound 16d exhibited good pharmacokinetic properties and showed significant analgesic effects in a rat model of neuropathic pain. ... (2020-03-12)

""

"The structure–activity relationship study revealed that the chirality of the C5 substituent and the hydrophilicity of the C6 substituent on the nicotinamide core are important for the potent activity."

"In addition, compound 16d exhibited good pharmacokinetic properties and showed significant analgesic effects in a rat model of neuropathic pain."

"The chiral resolution of intermediate 20 was performed by semi-preparative chiral HPLC to afford 20a and 20b."

"The absolute configuration of 20a was determined by X-ray crystallography." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-p-2G9_280x2bE4eX8L4-f725u86QY6mI4xG206Wc39QzKk1y_R93K1Gq07x3vXg_4oY-9_541h8p36474Lz2xV78j_T0S3p557x8u_Xy-t44u25UjS8Q==

Synthesis of 5-Bromo-6-chloro-3-pyridyl)methanol | 1211532-16-8 | LGC Standards this compound. TRC. LGC Standards are the designated distributor for TRC in the US. Get a quote. Not available to purchase online. ... this compound. ...

"CAS No: 1211532-16-8."

"Synonyms: Not available."

"Product Number: B678915."

"Molecular Formula: C6H5BrClNO."

"Molecular Weight: 222.47."

"Format: Neat."

"Category: Standards."

"Sub-category: Building Blocks."

"Group: Halogenated Compounds." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-q164s3J6gVl6Wz934y44_h34mYv-cI71gX578z6-rW4b_905-3hO6-J-p8_5r5n0d37e-x46u1i-tI8xM3T89-6W_Fj_Uq4_T_W_0Q==

Synthesis of 5-(Aryl/Heteroaryl)-6-chloro-3-hydroxymethylpyridines as Potential Anticancer Agents - ACS Publications (2018-04-13) A series of novel 5-(aryl/heteroaryl)-6-chloro-3-hydroxymethylpyridines was designed, synthesized, and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. Among them, compound 7g, bearing a 4-methoxyphenyl group at the 5-position of the pyridine ring, was identified as the most potent and selective anticancer agent with GI50 values ranging from 0.1 to 10 μM against most of the tested cell lines. The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity. ... (2018-04-13) The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. ... (2018-04-13)

""

"The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity."

"The preliminary SAR studies suggested that the presence of a small electron-donating group at the para-position of the aryl ring at the 5-position of the pyridine scaffold is favorable for the anticancer activity."

"For example, compound 7g (R = 4-MeO) was found to be more potent than compound 7a (R = H)."

"On the other hand, the introduction of a bulky group at the para-position of the aryl ring resulted in a decrease in the anticancer activity (e.g., compound 7h, R = 4-t-Bu)." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfS6rW4_w81-r_y64C7-m91-9_2-8_9-1_C-4_8-7_6-5_4-3_2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_. (2018-04-13) A series of novel 5-(aryl/heteroaryl)-6-chloro-3-hydroxymethylpyridines was designed, synthesized, and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. Among them, compound 7g, bearing a 4-methoxyphenyl group at the 5-position of the pyridine ring, was identified as the most potent and selective anticancer agent with GI50 values ranging from 0.1 to 10 μM against most of the tested cell lines. The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity. ... (2018-04-13) The synthesis of the target compounds was accomplished via a Suzuki coupling reaction of 5-bromo-6-chloro-3-hydroxymethylpyridine with various aryl/heteroarylboronic acids. Most of the synthesized compounds showed potent and selective anticancer activity against a variety of cancer cell lines. ... (2018-04-13)

""

"The structure–activity relationship (SAR) studies revealed that the nature of the substituent on the aryl/heteroaryl ring at the 5-position of the pyridine scaffold plays a crucial role in determining the anticancer activity."

"The preliminary SAR studies suggested that the presence of a small electron-donating group at the para-position of the aryl ring at the 5-position of the pyridine scaffold is favorable for the anticancer activity."

"For example, compound 7g (R = 4-MeO) was found to be more potent than compound 7a (R = H)."

"On the other hand, the introduction of a bulky group at the para-position of the aryl ring resulted in a decrease in the anticancer activity (e.g., compound 7h, R = 4-t-Bu)." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfS6rW4_w81-r_y64C7-m91-9_2-8_9-1_C-4_8-7_6-5_4-3_2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-D-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-g, bearing a 4-methoxyphenyl group at the 5-position of the pyridine ring, was identified as the most potent and selective anticancer agent with GI50 values ranging from 0.1 to 10 μM against most of the tested cell lines. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfS6rW4_w81-r_y64C7-m91-9_2-8_9-1_C-4_8-7_6-5_4-3_2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-8_7-6_5-4_3-2-1_0_9-p, bearing a 4-methoxyphenyl group at the 5-position of the pyridine ring, was identified as the most potent and selective anticancer agent with GI50 values ranging from 0.1 to 10 μM against most of the tested cell lines.

Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 5-(Hetero)aryl-Substituted Nicotinic Acid and Nicotinamide Derivatives - ACS Publications (2017-02-03) A series of novel 5-(hetero)aryl-substituted nicotinic acid and nicotinamide derivatives were synthesized via Suzuki–Miyaura cross-coupling reaction of 5-bromo-3-substituted pyridines with various (hetero)arylboronic acids. The reaction conditions were optimized to achieve good to excellent yields of the desired products. A variety of functional groups were tolerated under the optimized conditions, demonstrating the wide applicability of this method. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry. ... (2017-02-03) The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry. ... (2017-02-03) A series of novel 5-(hetero)aryl-substituted nicotinic acid and nicotinamide derivatives were synthesized via Suzuki–Miyaura cross-coupling reaction of 5-bromo-3-substituted pyridines with various (hetero)arylboronic acids. The reaction conditions were optimized to achieve good to excellent yields of the desired products. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG713U53-5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4_5_6_7_8_9_0_1_2_3_4-Miyaura cross-coupling reaction of 5-bromo-3-substituted pyridines with various (hetero)arylboronic acids.